molecular formula C14H13N3O B12917285 3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole CAS No. 61531-37-1

3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole

Cat. No.: B12917285
CAS No.: 61531-37-1
M. Wt: 239.27 g/mol
InChI Key: CDPOACGVVMYWKO-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole is a heterocyclic compound that features both an imidazole and an isoxazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazole ring, in particular, is significant due to its role in various biological processes and its presence in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole typically involves the formation of the imidazole and isoxazole rings through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization reactions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole is unique due to the combination of the imidazole and isoxazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and to exhibit a wider range of biological activities compared to simpler compounds .

Biological Activity

3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O. The compound features an oxazole ring and an imidazole moiety, which are known to contribute significantly to the biological activity of similar compounds.

Antimicrobial Activity

Research indicates that derivatives of imidazole and oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with structural similarities to this compound demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.40 µM against human rhinovirus serotypes .

CompoundMIC (µM)Target Organism
Compound A0.40Human Rhinovirus
Compound B3.38HT-29 (Cancer)
Compound C10.55COLO-205 (Cancer)

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, a compound structurally related to it showed IC50 values of 3.38 µM against HT-29 cells and 10.55 µM against COLO-205 cells . These findings suggest that modifications in the structure can lead to enhanced cytotoxicity.

Case Study: VEGFR Inhibition
In a specific study involving related compounds, it was found that they inhibit the VEGFR-2 kinase with an IC50 of 0.014 µM. This suggests that structural features similar to those in 3-Methyl compounds may play a crucial role in targeting angiogenesis in tumors .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The imidazole and oxazole rings may facilitate binding to target proteins, altering their function and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 3-Methyl compounds. The structure–activity relationship (SAR) analyses indicate that substituents at specific positions significantly enhance biological activity.

  • Antitumor Activity : A close examination of derivatives revealed that certain substitutions on the phenyl ring increase cytotoxicity against cancer cell lines.
  • Antimicrobial Efficacy : Compounds with similar imidazole structures have shown promising results against both Gram-positive and Gram-negative bacteria.

Properties

CAS No.

61531-37-1

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,2-oxazole

InChI

InChI=1S/C14H13N3O/c1-9-8-12(18-17-9)13-10(2)15-14(16-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16)

InChI Key

CDPOACGVVMYWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=C(NC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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